tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXTWKQZZNLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704895 | |
| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-50-5 | |
| Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of the tert-butyl groups can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Key Structural and Functional Differences
Derivatives with smaller substituents (e.g., ethyl or cyano groups) exhibit improved solubility and synthetic flexibility .
Electronic Effects :
- Fluorinated analogs (e.g., 3-(4-fluorophenyl) or bis(2-fluorobenzylidene) derivatives) introduce electron-withdrawing groups, altering electronic properties for applications in catalysis or drug design .
Regulatory Status :
- Compounds like 1-boc-4-piperidone are explicitly controlled under precursor regulations, while the 2-tert-butyl derivative may face similar scrutiny due to structural parallels .
Biological Activity
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its structural features, which include two tert-butyl groups and a piperidine ring containing a ketone and a carboxylate functional group. The unique structural aspects of this compound suggest potential biological activities, particularly in the realms of enzyme inhibition and cancer therapy.
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions, often employing triethylamine or sodium hydroxide as bases. This reaction can be optimized using continuous flow reactors for industrial applications, enhancing efficiency and yield.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 271.39 g/mol. The structural configuration contributes to its steric hindrance, affecting its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar piperidine structures have shown significant inhibition of cancer cell growth across various cell lines, with IC50 values ranging from 25 to 440 nM . These compounds often act by disrupting tubulin polymerization, which is critical for cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Lines | Mechanism of Action |
|---|---|---|---|
| Derivative A (related structure) | 25 | HeLa | Tubulin polymerization inhibition |
| Derivative B (related structure) | 440 | CEM | Tubulin polymerization inhibition |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
In biochemical assays, compounds similar to this compound have been used as substrates to study enzyme-catalyzed reactions. Their structural features may influence enzyme binding affinity and specificity, making them useful in drug design targeting specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Case Study on Antitubulin Agents :
A study focusing on the synthesis and biological evaluation of new antitubulin agents demonstrated that certain piperidine derivatives exhibit potent antiproliferative activity by binding to the colchicine site of tubulin . Such findings suggest that this compound could be explored further for similar applications. -
Enzyme Interaction Studies :
Research involving enzyme kinetics has indicated that piperidine derivatives can stabilize certain protein conformations, impacting their biological activity. This stabilization effect could be crucial in designing inhibitors for therapeutic applications against diseases like cancer and neurodegenerative disorders .
Q & A
Q. What are the primary synthetic methods for tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, and how can reaction parameters be optimized?
The compound is synthesized via Boc protection of a piperidine precursor, such as methyl 4-oxo-3-piperidinecarboxylate hydrochloride, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH). Key parameters include maintaining temperatures between 0–5°C during Boc group introduction and extending reaction times to 12–24 hours for optimal yield (70–85%). Anhydrous conditions and stoichiometric control (1.2 equivalents of Boc₂O) minimize side reactions .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by resolving tert-butyl protons (δ 1.4–1.5 ppm) and the carbonyl group (δ 170–175 ppm). High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradient) ensures purity (>98%). Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. What safety precautions are necessary when handling tert-butyl derivatives in laboratory settings?
Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. For fires, use CO₂ or dry chemical extinguishers. Store at 2–8°C in airtight containers, away from strong oxidizers .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in multi-step syntheses?
The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the piperidine nitrogen, stabilizing it under basic conditions. It is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), enabling subsequent functionalization (e.g., alkylation or amidation) without disrupting the 4-oxo group. Computational studies (DFT) suggest steric hindrance from the tert-butyl substituents directs electrophilic attacks to the 3-position of the piperidine ring .
Q. What strategies resolve contradictions in reported synthetic yields for piperidine carboxylate derivatives?
Discrepancies in yields (e.g., 60–85%) arise from variations in reaction scales, solvent purity, and Boc₂O stoichiometry. Reproduce protocols under strictly anhydrous conditions (molecular sieves), monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane), and optimize quenching steps (e.g., slow addition to ice-cold water) to minimize hydrolysis. Cross-validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. Can graph set analysis predict hydrogen bonding patterns in the crystal structure of this compound?
Yes. X-ray crystallography reveals intermolecular hydrogen bonds between the 4-oxo group (C=O) and adjacent NH or OH groups. Graph set notation (e.g., R₂²(8) motifs) classifies these interactions, enabling predictions about crystal packing and stability. For example, chains of N–H···O bonds along the a-axis enhance thermal stability, as observed in DSC data .
Q. What role does regioselectivity play in the derivatization of the 4-oxopiperidine ring?
Steric hindrance from the tert-butyl groups directs electrophilic or nucleophilic attacks to the less hindered 3-position. For example, Grignard reagents preferentially add to the 4-oxo group, while palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) occur at the 2-position. Molecular modeling (e.g., Gaussian) calculates charge distribution and frontier orbitals to rationalize regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
